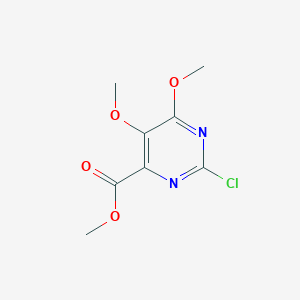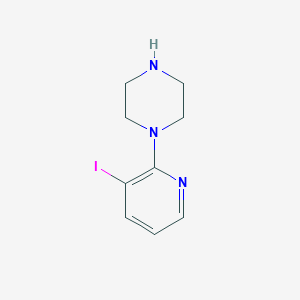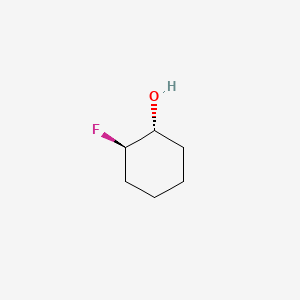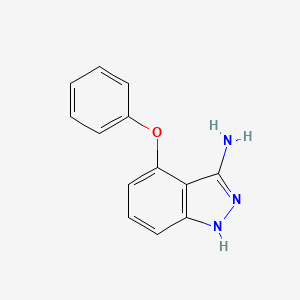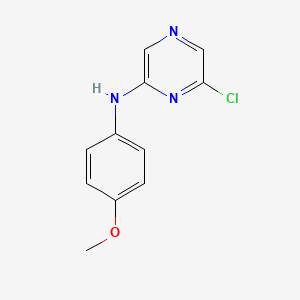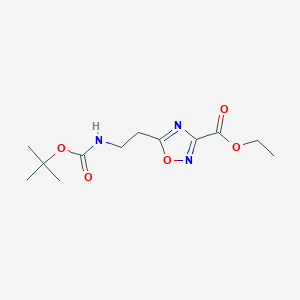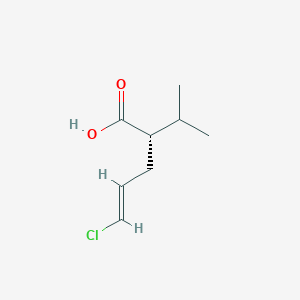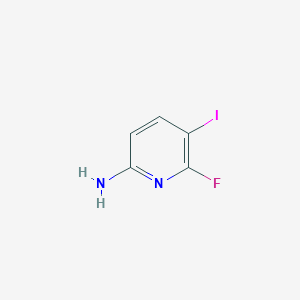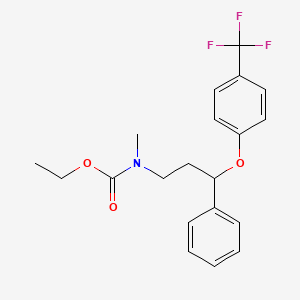
Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate is a chemical compound with the CAS Number: 204704-95-0 . It has a molecular weight of 381.39 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H22F3NO3/c1-3-26-19 (25)24 (2)14-13-18 (15-7-5-4-6-8-15)27-17-11-9-16 (10-12-17)20 (21,22)23/h4-12,18H,3,13-14H2,1-2H3 . This code provides a specific description of the molecule’s structure. Further analysis would require specialized software to visualize the molecule based on this code.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 381.39 . More specific physical and chemical properties, such as solubility, melting point, and boiling point, are not mentioned in the search results.Scientific Research Applications
Enantioselective Synthesis and Bioanalog Studies
Enantioselective synthesis using strains of Saccharomyces cerevisiae has been explored for the production of chiral insect juvenile hormone analogs, indicating the potential for these compounds in biological applications (Novák et al., 2001). Similarly, the reduction potential of various strains of yeast for the synthesis of chiral cycloalkanols showcases the utility of these compounds in generating biologically active molecules with high enantiomeric purity (Zarevúcká et al., 2004).
Antimitotic Agents
Research on chiral isomers of ethyl carbamates has demonstrated their activity in biological systems, highlighting their potential as antimitotic agents. This suggests their applicability in cancer research, where the differentiation in activity between S- and R-isomers could provide insights into drug development strategies (Temple & Rener, 1992).
Phytoene Desaturase Inhibition
Compounds within this chemical family have shown marked inhibition of carotenoid biosynthesis, particularly in inhibiting plant-type phytoene desaturase. This points to their potential applications in agricultural chemistry, where they could serve as herbicides or growth regulators (Ohki et al., 2003).
Cyclization-Activated Prodrugs
The development of cyclization-activated prodrugs from basic carbamates of 4-hydroxyanisole demonstrates the application of these compounds in prodrug strategies. This research suggests their utility in drug delivery systems, where the controlled release of active drugs can be achieved through intramolecular cyclization-elimination reactions (Saari et al., 1990).
Synthetic Organic Chemistry
Additionally, the synthesis of N-arylcarbamates with tetrazole fragments and their derivatives showcases the versatility of these compounds in synthetic organic chemistry, providing avenues for the creation of novel molecules with potential pharmacological applications (Velikorodov et al., 2014).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group is known to influence various biochemical pathways due to its unique chemical properties .
Pharmacokinetics
The trifluoromethyl group is known to influence the pharmacokinetic properties of drugs .
properties
IUPAC Name |
ethyl N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3NO3/c1-3-26-19(25)24(2)14-13-18(15-7-5-4-6-8-15)27-17-11-9-16(10-12-17)20(21,22)23/h4-12,18H,3,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXZZUAGZGDPRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70472558 |
Source


|
| Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl methyl(3-phenyl-3-(4-(trifluoromethyl)phenoxy)propyl)carbamate | |
CAS RN |
204704-95-0 |
Source


|
| Record name | Ethyl methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70472558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

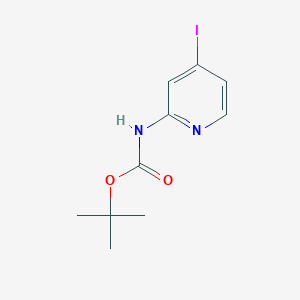
acetic acid](/img/structure/B1313310.png)
